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[9-(hydroxymethyl)-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate

Cat. No.: B148261
CAS No.: 65725-11-3
M. Wt: 410.4 g/mol
InChI Key: UMVSOHBRAQTGQI-UHFFFAOYSA-N
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Description

Context of Sesquiterpene Lactones (STLs) in Plant Secondary Metabolism and Biological Activity

STLs are integral components of plant secondary metabolism, serving various ecological functions. They are synthesized via the mevalonate (B85504) and 2-C-methyl-D-erythritol pathways, leading to the cyclization of farnesyl phosphate. encyclopedia.pubnih.gov The structural diversity of STLs is a result of subsequent modifications to this basic skeleton. encyclopedia.pubroyalsocietypublishing.org This diversity contributes to their roles in plant defense, acting as deterrents to herbivores and as antimicrobial agents. royalsocietypublishing.orgrsc.orgresearchgate.net

Academic research has extensively explored the biological activities of STLs relevant to human health. These activities are often linked to the presence of the reactive α-methylene-γ-lactone group. encyclopedia.pubroyalsocietypublishing.orgcore.ac.uk

Key biological activities investigated in academic research include:

Anti-inflammatory activity: STLs can inhibit pro-inflammatory enzymes and cytokines and modulate signaling pathways such as NF-κB. nih.govcore.ac.uknih.govontosight.airesearchgate.netmdpi.com

Anticancer activity: Research indicates that STLs can affect cancer cell development, proliferation, and metastasis by modulating key signaling pathways involved in cancer progression, such as PI3K/Akt/mTOR, NF-κB, and MAPK/ERK. oaepublish.comontosight.airesearchgate.netmdpi.comresearchgate.net Some STLs have shown promise in overcoming drug resistance in cancer cells. oaepublish.com

Antimicrobial activity: STLs have demonstrated efficacy against a range of microorganisms, including antibacterial and antifungal effects. rsc.orgontosight.airesearchgate.net

Antiviral activity: Studies have explored the antiviral potential of STLs against viruses like hepatitis C, influenza, and herpes simplex. rsc.org

Analgesic and Sedative properties: Some STLs, including those found alongside lactucopicrin, have shown analgesic and sedative effects in research models. wikipedia.orgvitabase.commdpi.comwikipedia.orgwikipedia.org

Acetylcholinesterase inhibition: Certain STLs, including lactucopicrin, have been shown to act as acetylcholinesterase inhibitors in vitro. wikipedia.orgwikipedia.orgmdpi.com

Antimalarial activity: Lactucin (B167388) and lactucopicrin have demonstrated antimalarial effects in vitro. wikipedia.orgresearchgate.netwikipedia.org

The diverse biological activities of STLs make them valuable subjects for academic investigation, particularly in the search for potential therapeutic agents. oaepublish.comnih.govnih.gov

Lactucopicrin as a Key Sesquiterpene Lactone for Research Focus

Lactucopicrin's presence in commonly consumed plants like lettuce and chicory, coupled with its reported biological activities, has positioned it as a key sesquiterpene lactone for dedicated academic research. Its chemical structure, characterized as a guaianolide sesquiterpene lactone with a p-hydroxyphenylacetate moiety, contributes to its specific interactions within biological systems. ontosight.ainih.govacs.org

Academic studies on lactucopicrin have focused on elucidating its various biological effects and the underlying mechanisms of action. Research findings highlight its potential in several areas:

Anti-inflammatory Research: Investigations have shown that lactucopicrin can inhibit the production of pro-inflammatory mediators and modulate inflammatory pathways. ontosight.airesearchgate.net

Anticancer Research: Studies have explored the anticancer potential of lactucopicrin against various cancer cell lines, investigating its effects on cell viability, apoptosis, and signaling pathways. ontosight.airesearchgate.netresearchgate.net For example, research on human osteosarcoma cells demonstrated that lactucopicrin reduced cell viability and induced apoptosis. researchgate.net

Antimicrobial Research: The antimicrobial properties of lactucopicrin have been a subject of academic inquiry. ontosight.airesearchgate.net

Neurobiological Research: Lactucopicrin has been studied for its effects on the central nervous system, including its potential as an acetylcholinesterase inhibitor and its influence on cholinergic receptors. wikipedia.orgwikipedia.orgmdpi.com Research has indicated that lactucopicrin may have neuroprotective effects. vitabase.commdpi.com

Metabolic Research: More recent studies have investigated the role of lactucopicrin in metabolic processes, such as its potential impact on lipid metabolism. nih.gov Research using in vitro models of non-alcoholic fatty liver disease (NAFLD) suggested that lactucopicrin could promote fatty acid β-oxidation and reduce lipid accumulation by activating the AMPK pathway. nih.gov

The focus on lactucopicrin in academic research is driven by the need to understand the specific biological activities associated with its unique structure and its potential as a lead compound for further development. The detailed investigation of its mechanisms of action in various biological systems contributes to the broader understanding of sesquiterpene lactones and their potential applications.

Detailed Research Findings on Lactucopicrin:

Academic research has provided specific data on the biological activities of lactucopicrin. For instance, studies comparing the α-glucosidase inhibitory activity of lactucin and lactucopicrin found that lactucopicrin exhibited stronger inhibition. acs.org Enzyme kinetics research indicated that lactucopicrin inhibits α-glucosidase through a competitive mechanism. acs.org Molecular docking and simulation studies further supported the strong binding affinity of lactucopicrin for the active site of α-glucosidase. acs.org

In the context of anti-malarial research, both lactucin and lactucopicrin have shown inhibitory effects against Plasmodium falciparum. researchgate.net

Research into the neuroprotective potential of lactucopicrin has included studies on its effects on intracellular calcium levels and the expression of muscarinic acetylcholine (B1216132) receptors and neurotrophins in cell lines. mdpi.com

Studies investigating the anticancer effects of lactucopicrin have reported IC50 values against various cancer cell lines, demonstrating its dose-dependent inhibition of cell viability. researchgate.net

Data Tables:

Based on the research findings, the following table summarizes some reported biological activities of lactucopicrin:

Biological ActivityResearch ContextKey Findings
α-Glucosidase InhibitionIn vitro studies comparing lactucin and lactucopicrinLactucopicrin showed higher inhibitory activity (lower IC50) and acted via competitive inhibition. acs.org
Antimalarial ActivityIn vitro studies against Plasmodium falciparumInhibitory effects observed. researchgate.net
Acetylcholinesterase (AChE) InhibitionIn vitro studiesDemonstrated inhibitory activity. wikipedia.orgwikipedia.orgmdpi.com
Anti-inflammatory ActivityIn vitro and in vivo studiesInhibition of pro-inflammatory enzymes and cytokines; modulation of inflammatory pathways. nih.govnih.govontosight.airesearchgate.net
Anticancer ActivityStudies on various cancer cell linesInhibition of cell viability; induction of apoptosis; modulation of signaling pathways. ontosight.airesearchgate.netresearchgate.net
Neuroprotective EffectsCell line studiesIncreased intracellular Ca2+ levels; increased muscarinic acetylcholine receptor and neurotrophin expression. mdpi.com
Lipid Metabolism RegulationIn vitro NAFLD modelPromoted fatty acid β-oxidation; reduced lipid accumulation via AMPK pathway activation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22O7 B148261 [9-(hydroxymethyl)-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate CAS No. 65725-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[9-(hydroxymethyl)-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-11-7-17(29-18(27)8-13-3-5-15(25)6-4-13)20-12(2)23(28)30-22(20)21-14(10-24)9-16(26)19(11)21/h3-6,9,17,20-22,24-25H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVSOHBRAQTGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3C(C(C1)OC(=O)CC4=CC=C(C=C4)O)C(=C)C(=O)O3)C(=CC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lactupicrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

65725-11-3
Record name Lactupicrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132 - 178 °C
Record name Lactupicrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Biosynthesis of Lactucopicrin

Distribution and Accumulation of Lactucopicrin in Botanical Sources

The occurrence of lactucopicrin is predominantly associated with a specific family of flowering plants, with significant concentrations found in particular genera. Its accumulation is localized to specialized cellular structures.

Lactucopicrin is a characteristic secondary metabolite of the Asteraceae family, one of the largest families of flowering plants. semanticscholar.orgnih.gov This diverse family, which includes plants like lettuce, chicory, and dandelion, is known for producing a wide array of sesquiterpene lactones. semanticscholar.orgresearchgate.net These compounds, including lactucopicrin, are believed to play a role in the plant's defense mechanisms. researchgate.net The presence of these bitter compounds is a notable chemical trait shared by many species within this family. nih.gov

Within the Asteraceae family, the genera Lactuca (lettuce) and Cichorium (chicory) are particularly well-documented as rich sources of lactucopicrin. nih.govwikipedia.org

Cichorium intybus (Chicory): The roots of industrial chicory are a significant source, accumulating notable amounts of lactucopicrin along with related compounds like lactucin (B167388) and 8-deoxylactucin (B1214627). researchgate.netnih.govnih.gov

Lactuca virosa (Wild Lettuce): This species is historically recognized as a primary source of lactucarium, a milky latex of which lactucopicrin is a key chemical component. nih.govwikipedia.orgnih.gov

Lactuca sativa (Cultivated Lettuce): Common lettuce also contains lactucopicrin, although the concentrations can vary. nih.govresearchgate.net

Lactuca saligna : Research has identified lactucopicrin in the latex of this lettuce species. mdpi.com

The following table summarizes specific species known to contain lactucopicrin.

GenusSpeciesCommon NamePrimary Source Location
CichoriumC. intybusChicoryRoots researchgate.netnih.gov
LactucaL. virosaWild LettuceLatex nih.govwikipedia.org
LactucaL. sativaLettuceLatex nih.gov
LactucaL. salignaWillowleaf LettuceLatex mdpi.com

Lactucopicrin and its related sesquiterpene lactones are not distributed uniformly throughout the plant tissues. Research has shown that these compounds predominantly accumulate in a specialized substance known as latex. nih.govwur.nl This milky fluid is found in differentiated cells called laticifers. researchgate.net In chicory, for instance, lactucopicrin and other sesquiterpene lactones are found in the latex of the roots, often in conjugated forms, such as oxalates. nih.govwur.nlresearchgate.netacs.org Studies on lettuce have also identified these compounds as major components of the latex released upon wounding the plant. researchgate.net The localization within latex suggests a role in defending the plant against herbivores and pathogens.

Elucidation of the Biosynthetic Pathway of Lactucopicrin

The formation of lactucopicrin in plants is a multi-step process involving numerous enzymatic conversions. The pathway has been partly elucidated, from its early terpene precursors to the final complex molecule. nih.govacs.org

The biosynthesis of lactucopicrin, like all sesquiterpenoids, begins with the common precursor farnesyl pyrophosphate (FPP). wur.nlresearchgate.net A series of enzymatic reactions then modifies this initial molecule.

Farnesyl Pyrophosphate (FPP) to Germacrene A: The pathway is initiated when the enzyme Germacrene A synthase (GAS) catalyzes the cyclization of FPP to form germacrene A. acs.orgresearchgate.net

Germacrene A to Costunolide (B1669451): Subsequently, two cytochrome P450 enzymes, Germacrene A oxidase (GAO) and Costunolide synthase (COS), are involved in the conversion of germacrene A into costunolide. acs.org

Costunolide to Kauniolide (B3029866): The next key step is the conversion of costunolide into the tricyclic guaianolide known as kauniolide. This reaction is catalyzed by the enzyme Kauniolide synthase (KLS), which is also a cytochrome P450 enzyme. nih.govacs.org The identification of three functional kauniolide synthase genes in chicory underscores the importance of this step. nih.gov

The key enzymes involved in the early stages of the lactucopicrin biosynthetic pathway are detailed in the table below.

EnzymeAbbreviationFunction
Germacrene A synthaseGASConverts Farnesyl Pyrophosphate (FPP) to Germacrene A acs.org
Germacrene A oxidaseGAOPart of the conversion of Germacrene A to Costunolide acs.org
Costunolide synthaseCOSPart of the conversion of Germacrene A to Costunolide acs.org
Kauniolide synthaseKLSConverts Costunolide to Kauniolide nih.govacs.org

The final stages of the pathway involve further modifications of the kauniolide structure and a key conjugation step.

Kauniolide to 8-deoxylactucin: Following the formation of kauniolide, a series of currently uncharacterized enzymatic steps are presumed to occur, leading to the formation of 8-deoxylactucin. acs.org

8-deoxylactucin to Lactucin: A crucial hydroxylation step is the conversion of 8-deoxylactucin to lactucin. This reaction is catalyzed by the enzyme Lactucin synthase (LCS), a cytochrome P450 enzyme identified as CYP71DD33 in chicory. nih.govacs.org The gene expressing this enzyme is predominantly active in the latex, indicating that the late stages of biosynthesis occur at the site of accumulation. nih.govresearchgate.netacs.org

Lactucin to Lactucopicrin: The final step in the formation of lactucopicrin is the conjugation of lactucin with a molecule of p-hydroxyphenylacetic acid. acs.org This esterification reaction adds the picrin moiety to the lactucin backbone, completing the synthesis of the molecule.

Identification and Characterization of Biosynthetic Enzymes

The biosynthetic pathway of lactucopicrin, a prominent sesquiterpene lactone in chicory (Cichorium intybus), involves a series of enzymatic steps that convert the primary metabolite farnesyl pyrophosphate (FPP) into a variety of complex guaianolides. Several key enzymes in this pathway have been identified and characterized, primarily belonging to the terpene synthase (TPS) and cytochrome P450 (CYP) families.

The initial committed step is the cyclization of FPP to form the sesquiterpene olefin germacrene A. This reaction is catalyzed by Germacrene A Synthase (GAS) . frontiersin.org In chicory, four paralogous CiGAS genes have been identified, with two being functionally characterized. frontiersin.org The importance of this step is underscored by research showing that CRISPR/Cas knock-out mutations in these CiGAS genes lead to a reduction in sesquiterpene lactone metabolite levels. frontiersin.org

Following the formation of germacrene A, a series of oxidative reactions are catalyzed by cytochrome P450 enzymes of the CYP71 clan. acs.orgnih.gov These enzymes introduce functional groups and facilitate the formation of the characteristic lactone ring. The identified enzymes in this sequence include:

Germacrene A Oxidase (GAO): This enzyme hydroxylates germacrene A. frontiersin.orgacs.orgnih.gov

Costunolide Synthase (COS): Following the action of GAO, COS is involved in the pathway leading to the formation of costunolide. frontiersin.orgacs.orgnih.gov

Kauniolide Synthase (KLS): This enzyme further modifies the molecule, leading to the synthesis of kauniolide. frontiersin.orgacs.orgnih.gov

A crucial, more recently identified enzyme is Lactucin Synthase (CiLCS) , which was identified as the cytochrome P450 enzyme CYP71DD33 . acs.orgnih.gov This enzyme catalyzes the regiospecific 8-hydroxylation of 8-deoxylactucin to produce lactucin, a direct precursor to lactucopicrin. acs.orgnih.gov The function of CiLCS was confirmed through CRISPR/Cas9-mediated inactivation, which resulted in a near-complete elimination of lactucin and lactucopicrin. acs.orgnih.gov This was further validated through in vitro yeast microsome assays, which demonstrated that CYP71DD33 converts 8-deoxylactucin into lactucin. acs.orgnih.gov

EnzymeAbbreviationFunctionGene/Identifier
Germacrene A SynthaseGASCyclization of FPP to germacrene ACiGAS
Germacrene A OxidaseGAOHydroxylation of germacrene ACYP71 Clan
Costunolide SynthaseCOSInvolved in the formation of costunolideCYP71 Clan
Kauniolide SynthaseKLSCatalyzes the formation of kauniolideCYP71 Clan
Lactucin SynthaseCiLCS8-hydroxylation of 8-deoxylactucin to form lactucinCYP71DD33

Genetic and Transcriptional Regulation of Lactucopicrin Production

The production of lactucopicrin is tightly regulated at both the genetic and transcriptional levels. The expression of genes encoding the biosynthetic enzymes is a key control point. For instance, the gene for lactucin synthase (CiLCS), which catalyzes a late and critical step in the pathway, is predominantly expressed in the laticifers (latex-containing cells) of chicory. nih.gov This indicates that the final stages of lactucopicrin biosynthesis are localized to these specialized cells, which also serve as a storage site for these bitter compounds. nih.gov

The application of methyl jasmonate (MeJA), a plant signaling molecule involved in defense responses, has been shown to induce the biosynthesis of sesquiterpene lactones, suggesting that the pathway is transcriptionally regulated as part of the plant's defense mechanisms. frontiersin.org

Uncharacterized Enzymatic Conversions in Lactucopicrin Pathway

While significant progress has been made in elucidating the lactucopicrin biosynthetic pathway, several enzymatic conversions remain uncharacterized. These represent gaps in our understanding of how the full complexity of sesquiterpene lactones in chicory is generated.

The steps following the formation of kauniolide are not fully understood. It is presumed that cytochrome P450 enzymes are responsible for the further oxygenation of kauniolide to yield 8-deoxylactucin, but the specific enzymes catalyzing these transformations have not yet been identified. acs.orgnih.gov

Crucially, the final step in the formation of lactucopicrin itself—the conversion of lactucin—is catalyzed by an as-yet-unidentified enzyme. nih.gov This conversion involves the esterification of the C8-hydroxyl group of lactucin with p-hydroxyphenylacetic acid. nih.gov The enzyme responsible for this conjugation has not been isolated or characterized.

Furthermore, many of the major sesquiterpene lactones found in chicory, including lactucopicrin, are often found conjugated to other molecules, primarily as 15-oxalate derivatives. nih.govsemanticscholar.org The enzymes responsible for this oxalate (B1200264) transfer have not been identified. nih.gov Similarly, many sesquiterpene lactones exist in their 11,13-dihydro forms. The reductase enzymes that catalyze the reduction of the double bond between positions 11 and 13 are also currently unknown. nih.gov

PrecursorProductTransformationStatus
Kauniolide8-deoxylactucinOxygenationUncharacterized (Presumed CYPs) acs.orgnih.gov
LactucinLactucopicrinEsterification with p-hydroxyphenylacetic acidUncharacterized nih.gov
LactucopicrinLactucopicrin-15-oxalateOxalate TransferUncharacterized nih.gov
8-deoxylactucin11β,13-dihydro-8-deoxylactucinReductionUncharacterized nih.gov

Variations in Lactucopicrin Profiles Across Plant Cultivars and Developmental Stages

The concentration of lactucopicrin and related sesquiterpene lactones exhibits significant variation, influenced by genetic factors such as plant cultivar, as well as developmental stage and environmental conditions.

Studies comparing different chicory cultivars have consistently shown genetically determined differences in lactucopicrin content. For example, in a comparison of forage chicory cultivars, 'Forage Feast' was found to have higher concentrations of lactucin, lactucopicrin, and total sesquiterpene lactones than the 'Grasslands Puna' and 'INIA le Lacerta' cultivars when grown at the same site. acs.org Another study found that the total sesquiterpene lactone content was higher in the 'Puna II' cultivar compared to the 'Spadona' cultivar. nih.gov Similarly, significant varietal differences were observed among radicchio cultivars, with the “Treviso Precoce” variety containing nearly seven times more lactucopicrin than the “Treviso Tardivo” variety. researchgate.net

Chicory CultivarTotal Sesquiterpene Lactones (% dry matter, 1998)Relative Lactucopicrin Content
Forage Feast1.52Highest
Lacerta1.03Lower
PunaN/ALower
Radicchio CultivarLactucopicrin (μg/g)
Treviso Precoce99.36
Treviso Tardivo13.50

Beyond genetic differences, the developmental stage of the plant can influence the chemical profile of sesquiterpene lactones. It has been noted that the proportions of different sesquiterpene lactone conjugates found in plant latex can change as the plant develops. acs.org

Environmental factors also play a crucial role. A study comparing chicory cultivars grown in West Virginia and Pennsylvania found that the concentrations of lactucopicrin and total sesquiterpene lactones were two-fold or more higher in the plants grown in West Virginia. acs.org This difference was potentially linked to lower phosphorus availability in the West Virginia soil. acs.org Other factors known to influence sesquiterpene lactone concentrations include production location, temperature, harvest date, and nitrogen fertilization. researchgate.net Furthermore, post-harvest conditions can have a minor effect; a slight increase in lactucopicrin content was observed in chicons after 7 days of storage compared to 1 and 13 days. fao.org

Molecular Mechanisms of Action of Lactucopicrin

Interactions with Cellular Components and Macromolecules

The chemical structure of lactucopicrin is fundamental to its bioactivity. Specifically, the presence of an α-methylene-γ-lactone group allows it to interact with and modify cellular components, leading to downstream effects on gene and protein regulation.

A primary mechanism of action for lactucopicrin, characteristic of many sesquiterpene lactones, is the alkylation of nucleophilic groups in proteins. nih.govmdpi.com The α-methylene-γ-lactone moiety in its structure acts as a Michael acceptor, making it reactive towards nucleophiles, particularly the thiol (sulfhydryl) groups of cysteine residues within proteins. nih.govnih.gov

This reaction, a form of Michael addition, results in the formation of a stable, covalent bond between lactucopicrin and the target protein. mdpi.com By irreversibly alkylating these thiol groups, lactucopicrin can alter the three-dimensional structure and, consequently, the function of various enzymes and transcription factors. nih.govmdpi.com This modification can inhibit enzyme activity or prevent transcription factors from binding to their DNA targets, thereby disrupting cellular signaling cascades. nih.gov

Lactucopicrin's interaction with cellular proteins directly influences the machinery of gene regulation and protein synthesis. By alkylating transcription factors, it can interfere with their ability to regulate gene expression. nih.govmdpi.com A significant example of this is its effect on the NF-κB pathway, which is heavily dependent on the proper function of cysteine-containing proteins.

Furthermore, research has shown that lactucopicrin can modulate gene expression at the post-transcriptional level. In one study, it was found to inhibit the expression of importin-α3 by destabilizing its messenger RNA (mRNA). nih.gov This action prevents the translation of importin-α3 mRNA into protein, effectively reducing the protein's availability and function within the cell. This demonstrates a mechanism that extends beyond direct protein alkylation to the regulation of mRNA stability and subsequent protein synthesis.

Targeted Signaling Pathways and Molecular Events

Lactucopicrin has been identified as a modulator of several critical intracellular signaling pathways involved in inflammation, cell survival, and proliferation. Its ability to target specific nodes within these cascades accounts for many of its observed biological effects.

Lactucopicrin is recognized as a potent antagonist of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. biorxiv.orgbiorxiv.org In studies using tumor necrosis factor-α (TNF-α)-stimulated human and mouse aortic endothelial cells, lactucopicrin dose-dependently inhibited the activation of NF-κB. nih.gov This inhibition, in turn, suppressed the expression of downstream targets, including Vascular Cell Adhesion Molecule 1 (VCAM-1) and Intercellular Adhesion Molecule 1 (ICAM-1), which are crucial for monocyte adhesion during vascular inflammation. nih.gov

Interestingly, the mechanism of NF-κB inhibition by lactucopicrin does not appear to involve the direct modulation of key pathway components like the inhibitor of NF-κB kinases (IKK) or the inhibitor of NF-κB alpha (IκBα). nih.govresearchgate.net Instead, a novel mechanism has been identified where lactucopicrin downregulates importin-α3, a protein responsible for transporting the NF-κB/p65 subunit into the nucleus. nih.gov By destabilizing the mRNA of importin-α3, lactucopicrin prevents this nuclear translocation, thereby blocking NF-κB's ability to activate pro-inflammatory gene transcription. nih.govresearchgate.net

Target PathwayCell TypeStimulusKey Molecular EventDownstream Effect
NF-κBHuman/Mouse Aortic Endothelial CellsTNF-αInhibition of importin-α3 expression via mRNA destabilizationSuppressed VCAM-1 and ICAM-1 expression
NF-κBMacrophages, Intestinal Epithelial CellsTNF-αAntagonism of NF-κB activationInhibition of inflammatory response

Lactucopicrin has been shown to interfere with signaling cascades that are critical for cell growth and survival, such as the PI3K/AKT and MAPK/ERK pathways. In a study on the human glioblastoma cell line U87Mg, treatment with lactucopicrin led to a significant decrease in the phosphorylation of both AKT (pAKT) and extracellular signal-regulated kinase (pERK). nih.gov

The phosphorylation of AKT and ERK is a key step in activating these kinases, which then go on to promote cell proliferation, survival, and differentiation. By reducing the levels of pAKT and pERK, lactucopicrin effectively dampens these pro-proliferative signals, contributing to its observed ability to control the growth of cancer cells. nih.gov This dephosphorylation of ERK1/2 kinases was observed to be a rapid event following lactucopicrin treatment. nih.gov

Signaling ProteinCell LineObserved EffectFunctional Consequence
pAKTU87Mg (Glioblastoma)Decreased phosphorylationInhibition of pro-survival signaling
pERKU87Mg (Glioblastoma)Decreased phosphorylationInhibition of proliferative signaling

The Raf signaling pathway is a critical component of the broader Mitogen-Activated Protein Kinase (MAPK) cascade, which includes MEK and ERK, and plays a central role in regulating cell proliferation and survival. mdpi.comnih.gov Research into the anticancer effects of lactucopicrin on human osteosarcoma (Saos-2) cells has indicated that its mechanism of action involves the modulation of the Raf signaling pathway. researchgate.net While detailed molecular interactions are still under investigation, the observed growth inhibition and induction of apoptosis in these cancer cells are linked to lactucopicrin's interference with this specific cascade. researchgate.net Given that ERK is downstream of Raf, the previously noted reduction in pERK levels by lactucopicrin in other cancer cells is consistent with an upstream disruption at the level of Raf signaling. nih.gov

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)/Activating Transcription Factor 1 (ATF1) Signaling Pathway

extensive search of the current scientific literature did not yield any direct evidence to suggest that lactucopicrin's molecular mechanism of action involves the Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)/Activating Transcription Factor 1 (ATF1) signaling pathway. While CaMKII is a crucial enzyme in neuronal signaling, and ATF1 is a transcription factor involved in cellular stress responses, no studies to date have specifically investigated or established a direct interaction or modulation of this pathway by lactucopicrin.

AMP-Activated Protein Kinase (AMPK) Pathway Activation

Recent research has identified the activation of the AMP-Activated Protein Kinase (AMPK) pathway as a key molecular mechanism behind some of the therapeutic effects of lactucopicrin. AMPK is a central regulator of cellular energy homeostasis. Its activation can trigger a cascade of events that help to restore cellular energy balance.

Studies have shown that lactucopicrin can up-regulate the expression of AMP-activated kinase (AMPK). This activation is a key step in promoting white adipose tissue (WAT) browning, a process that can help to ameliorate obesity. The activation of AMPK by lactucopicrin is part of a broader signaling cascade involving SIRT1 and PGC-1α. Specifically, the activation of the AMPK/SIRT1/PGC-1α pathway by lactucopicrin has been demonstrated in high-fat diet-fed mice, where it led to a significant decrease in body weight and adipose tissue mass. biorxiv.org

Another study highlighted that lactucopicrin promotes fatty acid β-oxidation by activating the AMPK pathway, which in turn helps to ameliorate intracellular lipid accumulation in HepG2 cells. nih.gov The researchers found that lactucopicrin downregulated phosphorylated mammalian target of rapamycin (B549165) (P-mTOR) by activating the AMPK pathway. This led to an upregulation of the mRNA and protein expression levels of several key metabolic regulators, including peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), peroxisome proliferator-activated receptor α (PPARα), peroxisome proliferator-activated receptor γ (PPARγ), carnitine palmitoyltransferase 1A (CPT1A), and HADHA. The effects of lactucopicrin were suppressed with the addition of Dorsomorphin, an AMPK inhibitor, confirming the central role of this pathway. nih.gov

Table 1: Effects of Lactucopicrin on AMPK Pathway and Related Molecules

Molecule/ProcessEffect of LactucopicrinStudied ModelReference
AMPK ExpressionUp-regulatedWhite and Brown Adipose Tissue (in vivo) biorxiv.org
AMPK PathwayActivatedHepG2 cells (in vitro) nih.gov
P-mTORDown-regulatedHepG2 cells (in vitro) nih.gov
PGC1α ExpressionUp-regulatedHepG2 cells (in vitro) nih.gov
PPARα ExpressionUp-regulatedHepG2 cells (in vitro) nih.gov
PPARγ ExpressionUp-regulatedHepG2 cells (in vitro) nih.gov
CPT1A ExpressionUp-regulatedHepG2 cells (in vitro) nih.gov
HADHA ExpressionUp-regulatedHepG2 cells (in vitro) nih.gov
Fatty Acid β-oxidationPromotedHepG2 cells (in vitro) nih.gov
White Adipose Tissue BrowningPromotedHigh-fat diet fed mice (in vivo) biorxiv.org

Interaction with GABAergic Systems at the Molecular Level

Lactucopicrin's sedative and anxiolytic effects are, in part, attributed to its interaction with the GABAergic system, specifically with the GABAA receptors. GABAA receptors are ligand-gated ion channels that are the primary mediators of fast inhibitory neurotransmission in the central nervous system.

The interaction of lactucopicrin with GABAA receptors is believed to be that of a positive allosteric modulator. youtube.com Positive allosteric modulators bind to a site on the receptor that is distinct from the GABA binding site. This binding event does not open the channel by itself but rather enhances the effect of GABA when it binds to its own site. This enhancement can manifest as an increase in the frequency or duration of the chloride channel opening, leading to a greater influx of chloride ions into the neuron. youtube.com This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the observed sedative and anxiolytic effects.

While the precise binding site of lactucopicrin on the GABAA receptor complex has not been fully elucidated, its action is analogous to other well-known GABAA receptor positive allosteric modulators like benzodiazepines and barbiturates. researchgate.net These compounds also bind to their own specific sites on the receptor complex to potentiate GABA's inhibitory effects. researchgate.net The GABAA receptor is a heteropentameric protein, meaning it is composed of five different subunit proteins. The specific subunit composition of the receptor can influence its pharmacological properties and the effects of different modulators. The exact subunit-selectivity of lactucopicrin is a subject for further investigation.

Table 2: Summary of Lactucopicrin's Interaction with the GABAergic System

Interaction TypeTarget ReceptorProposed Molecular ActionResulting Effect
Positive Allosteric ModulationGABAA ReceptorEnhancement of GABA-induced chloride ion influxNeuronal hyperpolarization, leading to sedation and anxiolysis

Pharmacological Activities of Lactucopicrin: in Vitro and Mechanistic Investigations

Antiproliferative and Pro-apoptotic Effects in Neoplastic Cell Lines

Lactucopicrin, a sesquiterpene lactone, has demonstrated significant antiproliferative and pro-apoptotic activities in various cancer cell lines through in vitro studies. These effects are attributed to its ability to modulate several key cellular pathways involved in cell growth, proliferation, and programmed cell death.

Inhibition of Glioblastoma Cell Growth and Viability

Lactucopicrin has been identified as a potent agent in controlling the growth of glioblastoma, one of the most lethal brain tumors. nih.gov Studies on the human glioblastoma cell line U87Mg have shown that lactucopicrin exerts a strong cytotoxic effect. nih.govresearchgate.net The administration of lactucopicrin resulted in a dose- and time-dependent decrease in the growth and viability of these cancer cells. nih.govresearchgate.net This inhibitory effect on cell growth was further substantiated by the compound's ability to reduce the clonogenic potential and motility of U87Mg cells. nih.govresearchgate.net Research indicates that lactucopicrin's mechanism of action in glioblastoma cells involves interference with key proliferative signals, making it a subject of interest for potential therapeutic applications. nih.gov

Effects on Osteosarcoma Cell Proliferation, Migration, and Invasion

The anticancer properties of lactucopicrin have also been evaluated against human osteosarcoma cells. nih.gov In studies using the Saos-2 osteosarcoma cell line, lactucopicrin exhibited significant antiproliferative effects. nih.govresearchgate.net Beyond inhibiting proliferation, the compound was also found to impede the metastatic potential of these cells. nih.gov Specifically, transwell assays revealed that lactucopicrin effectively inhibited both the migration and invasion of Saos-2 cells, crucial steps in the metastatic cascade. nih.gov These findings suggest that lactucopicrin targets multiple facets of osteosarcoma progression. nih.gov

Cell Cycle Arrest Induction and Related Protein Expression

A key mechanism underlying lactucopicrin's antiproliferative effects is its ability to induce cell cycle arrest. In U87Mg glioblastoma cells, treatment with lactucopicrin leads to a block in the G2/M phase of the cell cycle. nih.govresearchgate.net This cell cycle arrest is supported by molecular changes, including a decrease in the expression of Cyclin-Dependent Kinase 2 (CDK2) and an increase in the levels of the tumor suppressor protein p53 and the CDK inhibitor p21. nih.govresearchgate.net In osteosarcoma Saos-2 cells, lactucopicrin induces cell cycle arrest at the sub-G1 phase, which is indicative of apoptosis. nih.govresearchgate.net

Cell LineCell Cycle Phase ArrestedAssociated Protein Changes
U87Mg (Glioblastoma) G2/M Phase nih.govresearchgate.net↓ CDK2, ↑ p53, ↑ p21 nih.govresearchgate.net
Saos-2 (Osteosarcoma) Sub-G1 Phase nih.govresearchgate.netNot specified

Mechanisms of Apoptosis Induction (e.g., Procaspase 6, PARP, Bax/Bcl-2 Ratio)

Lactucopicrin actively stimulates apoptosis, or programmed cell death, in cancer cells. nih.gov In glioblastoma U87Mg cells, the induction of apoptosis is evidenced by a reduction in procaspase 6 and an increased ratio of cleaved Poly (ADP-ribose) polymerase (PARP) to its full-length form. nih.govresearchgate.net In osteosarcoma Saos-2 cells, the pro-apoptotic effect of lactucopicrin is demonstrated by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis. nih.gov The induction of apoptosis in Saos-2 cells was confirmed through Annexin V/PI staining, which showed a concentration-dependent increase in apoptotic cells. nih.govresearchgate.net

Cell LineApoptotic MechanismKey Protein/Marker Changes
U87Mg (Glioblastoma) Caspase activation, PARP cleavage nih.govresearchgate.net↓ Procaspase 6, ↑ Cleaved/Full-length PARP ratio nih.govresearchgate.net
Saos-2 (Osteosarcoma) Modulation of Bcl-2 family proteins nih.govresearchgate.net↑ Bax, ↓ Bcl-2 nih.govresearchgate.net

Role in Cellular Oxidative Stress Response in Malignancies

The cytotoxic activity of lactucopicrin in cancer cells is linked to the induction of oxidative stress. nih.gov This is attributed to the presence of a reactive α-methylene-γ-lactone group in its structure, which can interact with nucleophilic cellular components. nih.gov In U87Mg glioblastoma cells, the involvement of oxidative stress was demonstrated by experiments using the ROS scavenger N-acetylcysteine (NAC). nih.govresearchgate.net Pre-treatment of the cancer cells with NAC reversed the cytotoxic effects of lactucopicrin, suggesting that the compound's anti-proliferative activity is mediated by an imbalance in the cellular redox state. nih.govresearchgate.net

Synergistic Effects with Standard Chemotherapeutic Agents

Lactucopicrin has shown potential as an adjuvant therapy by enhancing the efficacy of standard chemotherapeutic drugs. nih.gov In studies with U87Mg glioblastoma cells, lactucopicrin was found to strongly enhance the cells' sensitivity to temozolomide (B1682018) (TMZ), a canonical chemotherapy agent for this type of cancer. nih.govresearchgate.netnih.gov When used in combination, lactucopicrin and TMZ produced a synergistic effect, significantly increasing the inhibition of cancer cell growth and viability compared to treatment with TMZ alone. nih.govnih.gov This suggests that lactucopicrin could be a promising candidate for combination therapies, potentially allowing for lower doses of conventional drugs and mitigating resistance. nih.gov

Anti-inflammatory Properties and Immunomodulation

Lactucopicrin demonstrates notable anti-inflammatory effects by influencing key signaling pathways and the production of inflammatory mediators. Its ability to modulate the immune response is centered on the inhibition of pro-inflammatory cytokines and the intricate NF-κB signaling cascade.

Suppression of Pro-inflammatory Cytokine Production (IL-6, IL-1β, TNF-α)

Research has shown that lactucopicrin effectively represses the expression of several key pro-inflammatory cytokines. In studies involving lipopolysaccharide (LPS)-stimulated mouse bone marrow-derived macrophages, lactucopicrin treatment led to a significant reduction in the production of Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netbiorxiv.org This suppression of critical inflammatory mediators underscores its potential as an anti-inflammatory agent. researchgate.netbiorxiv.org In tumor necrosis factor-α-stimulated endothelial cells, lactucopicrin also significantly reduced the induced levels of IL-1β and IL-6. biorxiv.org

Table 1: Effect of Lactucopicrin on Pro-inflammatory Cytokine Expression

Cell Type Stimulant Cytokine Affected Observed Effect
Mouse Bone Marrow-Derived Macrophages Lipopolysaccharide (LPS) IL-1β, IL-6, TNF-α Repressed Expression
EA.hy926 Endothelial Cells Tumor Necrosis Factor-α (TNF-α) IL-1β, IL-6 Reduced Expression

Detailed Mechanisms of NF-κB Pathway Inhibition

The anti-inflammatory activity of lactucopicrin is closely linked to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. biorxiv.orgresearchgate.net Lactucopicrin has been identified as a potent antagonist of NF-κB. biorxiv.org Investigations into its mechanism have revealed distinct actions depending on the cell type.

In tumor necrosis factor-α-stimulated human or mouse aortic endothelial cells, lactucopicrin was found to dose-dependently inhibit NF-κB activation. nih.gov This effect was not due to the modulation of common upstream regulators like Inhibitor of NF-κB Kinases (IKK) α/β/γ or the Inhibitor of NF-κB alpha (IκBα). researchgate.netnih.gov Instead, the mechanism in endothelial cells involves the inhibition of importin-α3 expression by destabilizing its mRNA, which in turn prevents the nuclear translocation of NF-κB. nih.gov

A different mechanism has been observed in macrophages. Here, lactucopicrin prevents the cytoplasmic dynein-mediated translocation of the p65 subunit of NF-κB into the nucleus. biorxiv.org Furthermore, recent studies have uncovered a previously unrecognized crosstalk mechanism, showing that lactucopicrin's inhibition of NF-κB is also mediated through its modulation of the Aryl Hydrocarbon Receptor (AHR). biorxiv.org Silencing AHR expression was found to weaken the NF-κB inhibition by lactucopicrin. biorxiv.org

Anti-atherogenic Activities and Lipid Metabolism Regulation

Lactucopicrin also exhibits significant anti-atherogenic properties, primarily by targeting processes involved in the development of atherosclerosis, such as macrophage foam cell formation and lipid metabolism.

Attenuation of Macrophage Foam Cell Formation

A key event in the early stages of atherosclerosis is the transformation of macrophages into lipid-laden foam cells. nih.gov Lactucopicrin has been demonstrated to inhibit the formation of foam cells from macrophages induced by oxidized low-density lipoprotein (oxLDL). nih.govovid.com Studies on inflammatory mouse bone marrow-derived macrophages showed that lactucopicrin, at physiologically relevant concentrations, effectively curtails this transformation. nih.govbohrium.com This atheroprotective effect was also observed in vivo, where ApoE-/- mice on a high-fat diet supplemented with lactucopicrin showed fewer macrophage foam cells within their atherosclerotic plaques compared to control mice. nih.govresearchgate.net

Regulation of Lectin-Like Oxidized Low-Density Lipoprotein Receptor-1 (LOX-1) in Lipid Rafts

Table 2: Mechanistic Actions of Lactucopicrin on Macrophages

Process Target Effect of Lactucopicrin Consequence
Cholesterol Influx LOX-1 Receptor Reduces LOX-1 content in lipid rafts Decreased oxLDL uptake
Foam Cell Formation Macrophage Transformation Inhibits oxLDL-induced formation Attenuation of atherosclerosis

Promotion of Fatty Acid Beta-Oxidation

Beyond its effects on cholesterol uptake, lactucopicrin also influences lipid metabolism within cells. In studies using free fatty acid-induced human hepatoblastoma (HepG2) cells, lactucopicrin was found to promote fatty acid β-oxidation. nih.gov This catabolic process breaks down fatty acids to generate energy. youtube.com The mechanism for this effect is the activation of the AMP-activated protein kinase (AMPK) pathway. nih.gov Activation of AMPK by lactucopicrin led to a significant increase in fatty acid β-oxidation activity and cellular ATP content, while simultaneously decreasing intracellular lipid droplets and triglyceride content. nih.gov The effects were suppressed when an AMPK inhibitor, Dorsomorphin, was added, confirming the pathway's role. nih.gov

Table of Mentioned Compounds

Compound Name
Lactucopicrin
Interleukin-6 (IL-6)
Interleukin-1β (IL-1β)
Tumor Necrosis Factor-alpha (TNF-α)
Lipopolysaccharide (LPS)
Oxidized low-density lipoprotein (oxLDL)
Dorsomorphin
Triglyceride

Neurobiological and Neuroprotective Actions

Lactucopicrin has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govyoutube.com This inhibitory action is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.gov In comparative studies, lactucopicrin demonstrated a stronger ability to inhibit the hydrolysis of acetylcholine than the related compound, lactucin (B167388). nih.govyoutube.com

Isothermal titration calorimetry and molecular docking simulation models have been used to analyze the interaction between lactucopicrin and AChE. nih.govyoutube.com The results from these analyses indicate strong interactions, with the complexation being an exothermic process. nih.gov The calculated inhibitory activity (IA) for lactucopicrin was found to be approximately three times higher than that of lactucin, highlighting its greater potency as an AChE inhibitor. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Sesquiterpene Lactones

CompoundRelative AChE Inhibitory ActivityMethod of AnalysisReference
LactucopicrinHigh (~3x higher than Lactucin)Isothermal Titration Calorimetry (ITC), Docking Simulation nih.govyoutube.com
LactucinLowIsothermal Titration Calorimetry (ITC), Docking Simulation nih.gov

In addition to its effects on neurotransmitter levels, lactucopicrin exhibits neuroprotective potential through the modulation of neurotrophins. Research has shown that lactucopicrin can increase the expression of several key neurotrophins, including nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3) in C6 glioma cells. nih.gov Neurotrophins are critical proteins that support the growth, survival, and differentiation of developing and mature neurons. nih.gov

By promoting the expression of these factors, lactucopicrin may contribute to neuronal plasticity and resilience. The upregulation of NGF and BDNF is particularly significant, as these neurotrophins play essential roles in processes such as neurite outgrowth—the sprouting of axons and dendrites from neurons—which is fundamental for the formation and repair of neural circuits. nih.govfrontiersin.org

Lactucopicrin is recognized as one of the primary active compounds responsible for the sedative properties of plants like Lactuca virosa. frontiersin.orgresearchgate.net Its mechanism of action involves the central nervous system, specifically through interaction with the GABAergic system. frontiersin.org

Studies have demonstrated that lactucopicrin has a notable affinity for the gamma-aminobutyric acid type A (GABAA) receptor. frontiersin.org Specifically, it has been shown to inhibit the binding of [3H]-flumazenil to the GABAA-benzodiazepine receptor, with an affinity of 55.9%. frontiersin.org By binding to this receptor complex, lactucopicrin can modulate GABAergic neurotransmission, which is the primary inhibitory signaling pathway in the brain. This interaction is believed to be the basis for its sedative and sleep-promoting effects. frontiersin.org

Anti-infective and Antiparasitic Potential

Lactucopicrin has been identified as a potent antimalarial agent, a property attributed to its presence in traditional remedies. nih.gov In vitro bioassays have confirmed its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.gov

Research evaluating its efficacy against the HB3 clone of the Honduras-1 strain of P. falciparum found that lactucopicrin completely suppressed the parasite's growth. nih.gov This full suppression was observed at a concentration of 50 µg/mL. nih.gov These findings indicate that lactucopicrin is a significant contributor to the antiplasmodial properties of plant extracts in which it is found. nih.govnih.gov

Table 3: Antimalarial Activity of Lactucopicrin Against Plasmodium falciparum (HB3 clone of Honduras-1 strain)

CompoundConcentration for Full SuppressionParasite StrainReference
Lactucopicrin50 µg/mLP. falciparum (HB3 clone, Honduras-1) nih.gov

Antimicrobial and Antifungal Activities

Lactucopicrin, a characteristic sesquiterpene lactone, has demonstrated notable antimicrobial and antifungal activities in various in vitro studies. Research indicates that this compound can moderately inhibit the growth of Gram-positive bacteria, specifically Staphylococcus aureus. vtt.fi However, its activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is generally reported as weak. vtt.fi

The effectiveness of Lactucopicrin against different microbial strains is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govidexx.com Studies have reported specific MIC values for Lactucopicrin against various pathogens. For instance, its activity has been documented against S. aureus ATCC 11632 and multiple strains of P. aeruginosa. vtt.fimdpi.com The antimicrobial effects of Lactucopicrin are attributed to the α-methylene-γ-lactone group in its structure, which can interact with biological molecules. mdpi.com

In addition to its antibacterial properties, Lactucopicrin has been investigated for its antifungal potential. mdpi.com While some related sesquiterpene lactones have shown promising activity against different strains of Candida, the specific efficacy of Lactucopicrin can vary. mdpi.com The collective findings underscore the potential of Lactucopicrin as a natural antimicrobial agent, warranting further investigation.

Table 1: Documented Antimicrobial Activity of Lactucopicrin

Microorganism Strain Activity/MIC (mg/mL) Reference
Staphylococcus aureus VTT E-70045 Moderate Inhibition vtt.fi
Staphylococcus aureus ATCC 11632 Active mdpi.com
Pseudomonas aeruginosa ATCC 27853 Active mdpi.com
Pseudomonas aeruginosa IBRS P001 0.08–0.50 vtt.finih.gov
Escherichia coli - Weak Inhibition vtt.fi

Anthelmintic Effects Against Gastrointestinal Nematodes

The control of gastrointestinal nematodes in livestock, particularly small ruminants, is a significant challenge due to widespread anthelmintic resistance. nih.govnih.gov This has spurred research into alternative control strategies, including the use of plant-derived compounds. nih.gov Sesquiterpene lactones, including those found in chicory, have been identified as having potential anthelmintic properties. researchgate.net

In vitro studies are crucial for evaluating the direct effects of compounds on the life cycle stages of nematodes, such as egg hatching and larval development. These assays provide initial evidence of a compound's potential efficacy before progressing to more complex in vivo studies. While specific data on Lactucopicrin's direct anthelmintic effects from isolated compound studies are limited in the provided search results, related compounds from chicory have shown activity against nematodes like Ascaris suum. researchgate.net The primary nematode of concern in small ruminants is often Haemonchus contortus, a highly pathogenic parasite known for its rapid development of drug resistance. nih.govekt.gr Research into natural compounds is often directed at this and other economically important nematodes like Trichostrongylus and Teladorsagia species. nih.govunipi.it Further investigation is required to fully characterize the specific in vitro efficacy of purified Lactucopicrin against these key gastrointestinal nematodes.

Enzyme Inhibitory Mechanisms Beyond Cholinesterases

Alpha-Glucosidase Inhibitory Kinetics (e.g., Competitive Inhibition)

Lactucopicrin has been identified as a potent inhibitor of α-glucosidase, an enzyme critical for carbohydrate digestion. nih.govacs.org Its inhibitory activity has been shown to be significantly stronger than that of acarbose, a commonly used pharmaceutical α-glucosidase inhibitor. nih.govacs.orgnih.gov Specifically, the IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity—for lactucopicrin has been reported as 17.71 ± 0.64 μM, compared to 195.2 ± 0.30 μM for acarbose. nih.govacs.org

Enzyme kinetic studies have been performed to elucidate the mechanism by which Lactucopicrin inhibits α-glucosidase. nih.govacs.org These investigations have revealed that Lactucopicrin acts as a competitive inhibitor. nih.govacs.org Competitive inhibition is a mechanism where the inhibitor molecule binds to the active site of the enzyme, thereby preventing the actual substrate from binding. This type of inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the reaction.

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates stronger binding. acs.org Studies have shown that Lactucopicrin has a comparatively low Ki value, confirming its high affinity and potent inhibitory effect on α-glucosidase. nih.govacs.org

Table 2: Alpha-Glucosidase Inhibition Data

Compound IC₅₀ (μM) Inhibition Type Reference
Lactucopicrin 17.71 ± 0.64 Competitive nih.govacs.org
Lactucin 52.76 ± 0.21 Noncompetitive nih.govacs.org
Acarbose (Control) 195.2 ± 0.30 - nih.govacs.org

Spectroscopic and Molecular Docking Analysis of Enzyme-Lactucopicrin Interactions

To further understand the interaction between Lactucopicrin and α-glucosidase at a molecular level, researchers have employed multispectral analysis and computational modeling techniques. nih.govacs.org

Spectroscopic methods, such as fluorescence spectroscopy, have demonstrated that Lactucopicrin can effectively quench the intrinsic fluorescence of α-glucosidase. nih.govacs.org This quenching occurs through a static mechanism, which indicates the formation of a stable, non-fluorescent complex between Lactucopicrin and the enzyme. nih.govacs.org The formation of this complex is a key step in the inhibitory process. Furthermore, techniques like circular dichroism (CD) and Fourier transform infrared spectroscopy (FT-IR) have revealed that the binding of Lactucopicrin induces conformational changes in the secondary structure of the α-glucosidase enzyme. nih.govacs.orgnih.gov

Molecular docking simulations provide a theoretical model of how Lactucopicrin fits into the enzyme's active site. nih.govacs.org These computational studies confirm a robust binding affinity between Lactucopicrin and key amino acid residues within the active cavity of α-glucosidase. nih.govnih.gov The interactions are primarily driven by forces such as hydrogen bonding and hydrophobic interactions. researchgate.net This strong and specific binding within the active site physically blocks the substrate from entering, which is consistent with the competitive inhibition mechanism observed in kinetic studies. nih.govacs.org These combined spectroscopic and docking analyses provide a detailed picture of the molecular interactions underpinning Lactucopicrin's potent inhibition of α-glucosidase. nih.gov

Structure Activity Relationships Sar of Lactucopicrin and Its Analogues

Critical Structural Moieties for Biological Activity (e.g., α-Methylene-γ-Lactone)

A predominant body of research identifies the α-methylene-γ-lactone group as a critical structural moiety for the wide range of biological activities exhibited by many sesquiterpene lactones, including lactucopicrin. researchgate.netmdpi.com This functional group consists of an α,β-unsaturated γ-lactone ring, which is highly reactive. researchgate.net

The biological mechanism of this moiety is primarily attributed to its ability to act as a Michael acceptor. researchgate.net The electrophilic nature of the exocyclic α,β-unsaturated double bond allows it to react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and enzymes, through a Michael-type addition. researchgate.netmdpi.com This covalent and often irreversible alkylation of proteins can lead to the inhibition of key cellular processes. For instance, the inhibition of transcription factors like NF-κB is a known effect of sesquiterpene lactones containing this moiety. researchgate.net The antitumor activities of lactucin-like guaianolides have also been linked to the presence of the α-methylene-γ-lactone group. nih.gov Studies on various sesquiterpene lactones have consistently shown that the α-methylene-γ-lactone moiety is essential for promoting activities such as the ectodomain shedding of tumor necrosis factor receptor 1 (TNF-R1). mdpi.comnih.gov

Influence of Substituents and Functional Groups on Pharmacological Potency

The pharmacological potency of lactucopicrin is not solely dependent on the α-methylene-γ-lactone ring; other substituents and functional groups on the guaianolide skeleton play a significant role in modulating its activity. Comparisons between lactucopicrin and its close analogues, such as lactucin (B167388) and 11β,13-dihydrolactucin, reveal key SAR insights. nih.govresearchgate.net

Lactucopicrin is structurally differentiated from lactucin by the presence of a p-hydroxyphenylacetic acid ester at the C8 position. This ester group appears to significantly enhance certain biological activities. For example, in studies evaluating analgesic properties, lactucopicrin was found to be the most potent analgesic among lactucin and 11β,13-dihydrolactucin. nih.govresearchgate.net This suggests that the bulky, aromatic ester group at C8 contributes favorably to the molecule's interaction with targets involved in nociception.

CompoundKey Structural Difference from LactucinAnalgesic ActivitySedative Activity
LactucinC8-OH groupActiveActive
LactucopicrinC8 esterified with p-hydroxyphenylacetic acidMost PotentActive
11β,13-DihydrolactucinSaturated α-methylene-γ-lactoneActiveInactive

Impact of Molecular Geometry and Conformational Factors on Receptor/Target Interaction

The three-dimensional shape and conformational flexibility of lactucopicrin are fundamental to its interaction with biological receptors and targets. nih.gov The rigid, fused-ring system of the guaianolide skeleton places the various functional groups in a specific spatial orientation, which is crucial for binding to the active site of a protein or enzyme.

Advanced Analytical and Preparative Methodologies for Lactucopicrin Research

Advanced Extraction and Isolation Techniques

Efficient extraction and isolation are crucial initial steps in lactucopicrin research to obtain the compound from its natural sources in sufficient purity and quantity. Various advanced techniques are utilized for this purpose.

Medium-pressure preparative liquid chromatography (MPPLC) has been successfully applied for the rapid separation and preparation of lactucin (B167388) and lactucopicrin from the whole herb of Cichorium glandulosum. researchgate.netscholarhub.vnnstl.gov.cn Using MPPLC, crude products of lactucin and lactucopicrin with purity rates exceeding 80% have been obtained from the ethyl acetate (B1210297) extract of the plant. researchgate.netscholarhub.vn

Supercritical Fluid Extraction (SFE) is another valuable technique for extracting bioactive compounds from plant matrices, including sesquiterpene lactones like lactucopicrin. researchgate.netmdpi.comresearchgate.netwikipedia.orgnih.gov SFE utilizes supercritical fluids, commonly carbon dioxide, as the extracting solvent. researchgate.netwikipedia.orgnih.gov The properties of the supercritical fluid can be adjusted by altering pressure and temperature, allowing for selective extraction. wikipedia.orgnih.gov For instance, SFE with CO2 has been explored for recovering sesquiterpene lactones from Cichorium intybus roots. mdpi.comresearchgate.net Optimal SFE conditions for maximizing sesquiterpene lactone extraction from chicory roots have been reported at 40 °C and 350 bar with a low flow rate and a small percentage of co-solvent (e.g., 10% ethanol). mdpi.comresearchgate.net This method offers advantages such as reduced organic solvent consumption compared to traditional methods. mdpi.com

Liquid-liquid extraction is also employed, often as a step following initial solvent extraction, to further purify sesquiterpene lactones like lactucopicrin. nih.gov Reversed-phase chromatography is then frequently used in conjunction with liquid-liquid extraction for the isolation of pure compounds. nih.gov

High-Resolution Chromatographic Characterization and Quantification

Precise characterization and accurate quantification of lactucopicrin in complex matrices require high-resolution chromatographic techniques, often coupled with mass spectrometry.

High-performance liquid chromatography (HPLC) is a widely used method for the qualitative and quantitative analysis of lactucopicrin. orgprints.orgashs.orgresearchgate.netmdpi.com HPLC with a reversed-phase C18 column and UV detection at 254 nm has been validated for lactucopicrin analysis. Mobile phase gradients, such as methanol (B129727):water or acetonitrile:water with acidic modifiers, are commonly employed to achieve separation. mdpi.com Calibration curves using purified lactucopicrin standards are essential for accurate quantification. orgprints.org HPLC-DAD (Diode Array Detection) can be used to separate lactucopicrin from other compounds like oxalyl conjugates and chlorogenic acids.

High-performance thin-layer chromatography (HPTLC) offers a rapid and accurate method for determining lactucin and lactucopicrin content, particularly in plant materials. researchgate.netscholarhub.vn HPTLC analysis involves scanning at a specific wavelength, such as 256 nm for C. glandulosum extracts. researchgate.netscholarhub.vn

Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), such as UHPLC-ESI-MS or UHPLC-ESI-QTOF-MS, provides enhanced separation efficiency and sensitive detection for the metabolic profiling of plants containing lactucopicrin. mdpi.comx-mol.comnih.gov RP-UHPLC coupled to ESI-QTOF-MS has been successfully applied for the comprehensive profiling of metabolites, including lactucopicrin, in lettuce cultivars, allowing for the identification of numerous compounds with high mass resolution and accuracy. x-mol.comnih.gov LC-Orbitrap-FTMS (Liquid Chromatography-Orbitrap-Fourier Transform Mass Spectrometry) is another high-resolution technique used for profiling sesquiterpene lactones, offering detailed structural information. daneshyari.com UPLC-HRMS (Ultra-performance liquid chromatography-high-resolution mass spectrometry) is used to confirm the identity of compounds like lactucin, providing accurate mass and fragmentation data.

Quantification of lactucopicrin using these chromatographic methods typically involves external calibration curves prepared with pure standards. orgprints.org Reporting concentrations relative to tissue dry weight and accounting for matrix effects are important considerations for accurate quantification in plant extracts.

In Vitro Bioactivity Assay Methodologies

Investigating the biological effects of lactucopicrin often involves a range of in vitro bioactivity assays to understand its cellular and molecular interactions.

Cell viability assays are fundamental for assessing the cytotoxic effects of lactucopicrin on various cell lines. Techniques such as the CCK-8 assay and MTT assay are commonly used to measure cell proliferation and viability after treatment with different concentrations of lactucopicrin. nih.govbdpsjournal.orgjbuon.comnih.govresearchgate.netmdpi.comnih.gov For example, the CCK-8 assay has been used to determine the anti-proliferative effects of lactucopicrin on Saos-2 osteosarcoma cells and SKMEL-5 human skin cancer cells, yielding IC50 values. nih.govjbuon.comnih.govresearchgate.net The PrestoBlue® cell viability assay has also been used to evaluate the cytotoxicity of lactucopicrin in Caco-2 cells. mdpi.com

Apoptosis induction is a key mechanism investigated for lactucopicrin's potential therapeutic effects, particularly in cancer research. Assays such as Acridine Orange (AO)/Ethidium Bromide (EB) staining, Annexin V/Propidium Iodide (PI) staining, and DAPI staining are employed to detect morphological changes characteristic of apoptosis, such as nuclear fragmentation and cell blebbing. nih.govbdpsjournal.orgjbuon.comnih.govresearchgate.net Flow cytometry with PI staining is used for cell cycle analysis to determine if lactucopicrin induces cell cycle arrest, such as sub-G1 or G2/M arrest. nih.govbdpsjournal.orgjbuon.comnih.gov Western blotting is utilized to analyze the expression levels of proteins involved in apoptosis and cell signaling pathways, such as Bax and Bcl-2. nih.govnih.gov

Enzyme activity assays are conducted to evaluate the inhibitory or modulatory effects of lactucopicrin on specific enzymes. For instance, lactucopicrin has been studied for its ability to inhibit acetylcholinesterase (AChE) activity. mdpi.comnih.govirjmets.com Isothermal titration calorimetry (ITC) and enzyme activity inhibition tests are used in conjunction with docking simulations to understand the interaction and inhibitory potential of lactucopicrin with enzymes like AChE and α-glucosidase. mdpi.comnih.govresearchgate.netacs.org Lactucopicrin has shown inhibitory effects on α-glucosidase, with a lower IC50 value compared to lactucin and acarbose. researchgate.netacs.org

Immunological assays may be relevant depending on the suspected biological activities of lactucopicrin, although specific examples were not prominently found in the provided search results. However, general immunological assays are standard methodologies in bioactivity research. sigmaaldrich.com

Other in vitro assays mentioned in the context of lactucopicrin research include transwell assays to examine cell migration and invasion, and colony formation assays to assess the ability of cells to form colonies after treatment. nih.govresearchgate.netmdpi.com Additionally, assays evaluating effects on lipid metabolism, such as measuring intracellular triglyceride content and Oil red O staining, have been used to study lactucopicrin's role in attenuating lipid accumulation. nih.gov Assays for reactive oxygen species and mitochondrial membrane potential (e.g., JC-1 assay) are also used to investigate mechanisms related to oxidative stress and mitochondrial function. nih.gov

Molecular Modeling and Docking Simulations in Mechanistic Studies

Molecular modeling and docking simulations are valuable computational tools used to investigate the potential interactions of lactucopicrin with biological targets at the molecular level, providing insights into its mechanisms of action.

Molecular docking simulations are employed to predict the binding modes and affinities of lactucopicrin to target proteins. This involves computationally fitting the lactucopicrin molecule into the active site or binding pocket of a protein structure. mdpi.comnih.govresearchgate.netacs.orgacs.orgnih.govresearchgate.netuneb.br These simulations can help to identify potential molecular targets and understand the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi interactions) that occur between lactucopicrin and amino acid residues in the binding site. mdpi.com

Studies have utilized molecular docking to investigate the interaction of lactucopicrin with enzymes such as acetylcholinesterase (AChE) and α-glucosidase. mdpi.comnih.govresearchgate.netacs.org Docking simulations have suggested that lactucopicrin exhibits pi-pi interactions with residues like PHE331 and TYR334 in AChE, as well as hydrophobic interactions and hydrogen bonds. mdpi.com For α-glucosidase, molecular docking has indicated a robust binding affinity of lactucopicrin to residues within the active cavity. researchgate.net

Molecular modeling, including docking simulations, is also applied in the study of lactucopicrin's potential anticancer mechanisms by examining its interactions with proteins involved in pathways such as apoptosis and cell cycle regulation. nih.govresearchgate.netresearchsquare.com Computational studies have explored the binding interactions of lactucin and its derivatives, which are structurally related to lactucopicrin, with apoptosis-inducing proteins like caspases and cyclins. researchgate.netresearchsquare.com

Docking simulations provide predicted binding affinities, often expressed as scoring functions or estimated free energies of binding. mdpi.comuneb.br These computational results can complement in vitro enzyme activity assays and bioactivity studies, helping to explain observed biological effects at a molecular level. mdpi.comnih.govresearchgate.netacs.org While docking provides a static view of the interaction, it serves as a foundation for understanding potential binding mechanisms and guiding further experimental research. uneb.br

Semisynthesis and Chemical Derivatization of Lactucopicrin

Strategies for the Semisynthesis of Lactucopicrin Analogues

Semisynthesis approaches for lactucopicrin analogues typically involve using naturally occurring sesquiterpene lactones as starting materials. For instance, lactucin (B167388) and 11,13-dihydrolactucin, structurally related to lactucopicrin, have been utilized in semisynthetic strategies to generate analogues mdpi.comdrugdiscoverylille.fr. One reported strategy involved the two-step synthesis of lactucin-oxalate and 11,13-dihydrolactucin-oxalate starting from lactucin and 11,13-dihydrolactucin, respectively mdpi.com. This highlights the potential to modify existing sesquiterpene lactones to yield desired lactucopicrin derivatives or related conjugated forms.

Another avenue in semisynthesis involves the selective functionalization of hydroxyl groups present in sesquiterpene lactones like lactucopicrin. Enzymatic methods, specifically using lipases such as lipase (B570770) B from Candida antarctica (CAL-B), have been explored for the selective O-acylation of sesquiterpene lactones, including lactucopicrin, using aliphatic vinyl esters as acyl donors researchgate.netchemrxiv.orgresearchgate.net. This biocatalytic approach offers a pathway to generate novel ester derivatives with modulated hydrophilicity and potentially altered biological properties chemrxiv.org. The ability to introduce different ester chains selectively onto the primary alcohol group of lactucopicrin and its analogues provides a strategy for creating a library of derivatives for further investigation researchgate.net.

While detailed reaction schemes and specific yields for a wide range of lactucopicrin analogues are dispersed across various studies focusing on sesquiterpene lactones, the general strategies involve modification of existing hydroxyl groups or derivatization of the core lactone structure.

Isolation and Derivatization of Conjugated Forms (e.g., Oxalyl and Sulfate (B86663) Conjugates)

Lactucopicrin exists in plants not only as the free form but also as conjugated derivatives, notably oxalyl and sulfate conjugates semanticscholar.orgresearchgate.netresearchgate.netnih.gov. These conjugated forms are significant components of the latex produced by Lactuca species semanticscholar.orgresearchgate.netnih.gov.

Isolation of these conjugates typically involves extracting plant material, such as lettuce latex or chicory roots, followed by chromatographic separation techniques. For example, oxalyl and sulfate conjugates of lactucopicrin have been isolated from lettuce latex using techniques like reversed-phase semi-preparative HPLC semanticscholar.org. Extraction with solvents such as aqueous methanol (B129727) or acetonitrile/water mixtures has been employed to obtain the initial plant extracts containing these conjugates semanticscholar.orgresearchgate.net. Subsequent purification steps, including chromatography over stationary phases like LiChroprep RP-18 or silica (B1680970) gel, are used to isolate the individual conjugated compounds semanticscholar.org.

Research has shown that oxalyl conjugates, such as lactucopicrin-15-oxalate, can be synthesized by treating lactucopicrin with oxalyl chloride semanticscholar.org. This synthetic approach has been used to confirm the structure of naturally isolated oxalyl conjugates by comparing the synthetic product with the natural compound using techniques like HPLC and mass spectrometry semanticscholar.org.

Sulfate conjugates, such as the 8-sulfate conjugates of lactucin and its derivatives including lactucopicrin, have also been isolated from plant latex semanticscholar.orgresearchgate.netnih.gov. These sulfate conjugates have been noted for their stability compared to the oxalyl conjugates, which can be unstable and revert to the parent sesquiterpene lactone upon hydrolysis researchgate.netresearchgate.netnih.gov. Isolation of sulfate conjugates has also been achieved using RP-semi-preparative HPLC semanticscholar.org.

The presence and proportions of these conjugates can vary depending on the plant species, variety, and stage of development semanticscholar.orgresearchgate.netresearchgate.netebi.ac.uk.

Biological Evaluation of Semisynthetic Derivatives to Elucidate SAR

The biological evaluation of semisynthetic lactucopicrin derivatives and conjugated forms is crucial for understanding the structure-activity relationships (SAR) of these compounds nih.govscialert.net. SAR studies aim to correlate specific structural features of sesquiterpene lactones with their observed biological activities.

Key structural elements implicated in the bioactivity of sesquiterpene lactones, including lactucopicrin derivatives, often include the α-methylene-γ-lactone group and ester groups at specific positions nih.govscialert.netuminho.pt. The α-methylene-γ-lactone moiety is known to act as a Michael acceptor, capable of alkylating thiol groups in proteins, which is considered crucial for many of the biological effects of sesquiterpene lactones mdpi.comuminho.pt.

Studies on lactucin derivatives have indicated that the exocyclic methylene (B1212753) group at position 11 and the ester group at position 8 play significant roles in certain activities, such as anticancer effects scialert.net. While specific detailed SAR data solely focused on a wide range of semisynthetic lactucopicrin derivatives is still an active area of research, the evaluation of naturally occurring and semisynthesized conjugated forms provides insights.

For instance, the biological activities of the isolated oxalyl and sulfate conjugates can be compared to those of the parent lactucopicrin. Differences in activity can be attributed to the presence of the conjugate group. Furthermore, the biological evaluation of semisynthetic ester derivatives, generated through methods like enzymatic acylation, allows for the assessment of how different ester chains influence the potency and nature of the biological effect chemrxiv.org. These evaluations can involve various in vitro and in vivo assays depending on the targeted biological activity, such as antimicrobial or anti-inflammatory effects nih.govmdpi.comdrugdiscoverylille.fr.

Understanding the SAR of lactucopicrin and its derivatives is vital for the potential development of new compounds with targeted biological activities.

Future Directions and Emerging Research Avenues for Lactucopicrin

Further Elucidation of Uncharacterized Biosynthetic Pathways and Enzymes

While some steps in the biosynthesis of sesquiterpene lactones (STLs) in chicory, including the conversion of 8-deoxylactucin (B1214627) to lactucin (B167388) by lactucin synthase (CiLCS), have been identified, several enzymatic conversions within the pathway remain uncharacterized. nih.govacs.orgresearchgate.net Farnesyl pyrophosphate (FPP) is a precursor for STLs, which are then converted through various enzymatic steps, including the action of germacrene A synthase (GAS), germacrene A oxidase (GAO), costunolide (B1669451) synthase (COS), and kauniolide (B3029866) synthase (KLS). researchgate.netfrontiersin.org The subsequent steps leading to the formation of 8-deoxylactucin and its conversion to lactucin and lactucopicrin require further investigation to fully map the enzymatic cascade. nih.govacs.orgresearchgate.net Future studies should aim to identify and characterize the enzymes responsible for these uncharacterized steps using approaches such as genome and transcriptome mining, enzyme assays, and metabolic pathway reconstruction in heterologous systems like yeast or Nicotiana benthamiana. researchgate.nettandfonline.com Understanding the complete biosynthetic pathway is crucial for potential metabolic engineering to enhance lactucopicrin production in plants. tandfonline.comuminho.pt

In-depth Mechanistic Studies of Neurobiological Effects

Lactucopicrin has demonstrated sedative and analgesic properties, acting on the central nervous system. wikipedia.orgjournalgrid.com Research suggests it may modulate the GABAA receptor and act as an acetylcholinesterase inhibitor. wikipedia.orgwikipedia.orgjst.go.jp Further in-depth mechanistic studies are needed to fully understand how lactucopicrin exerts these neurobiological effects. This includes detailed investigations into its interaction with specific neurotransmitter receptors and enzymes, the downstream signaling pathways involved, and its potential impact on neuronal function and survival. Studies have shown that lactucopicrin can potentiate neuritogenesis and neurotrophic effects by regulating the Ca2+/CaMKII/ATF1 signaling pathway and increasing levels of neurotrophins like NGF, BDNF, and NT3 in cellular models. nih.gov It has also been shown to ameliorate scopolamine-induced neurotoxicity by activating the NRF2 pathway. researchgate.net Future research should utilize advanced neurobiological techniques, including in vivo models, to confirm these findings and explore the therapeutic potential of lactucopicrin in neurodegenerative conditions.

Comprehensive Assessment of Anti-inflammatory Pathways and Targets

Lactucopicrin possesses significant anti-inflammatory properties, which have been linked to the inhibition of pathways such as NF-κB. uminho.ptresearchgate.netmdpi.com However, a comprehensive assessment of all the anti-inflammatory pathways and molecular targets modulated by lactucopicrin is still needed. Research indicates that sesquiterpene lactones can influence various inflammatory mediators and signaling cascades, including MAPK and JAK-STAT pathways. uminho.ptfrontiersin.orgnih.gov Future studies should employ a combination of in vitro and in vivo models, alongside '-omics' approaches (e.g., transcriptomics, proteomics), to identify the full spectrum of targets and pathways affected by lactucopicrin in different inflammatory conditions. uminho.ptresearchgate.net This will provide a more complete picture of its anti-inflammatory mechanisms and potential therapeutic applications.

Refined Investigation of Lipid Metabolism Regulation

Emerging research suggests that lactucopicrin may play a role in regulating lipid metabolism. researchgate.netnih.govsciopen.com Studies have indicated that lactucopicrin can ameliorate lipid accumulation in hepatocytes by promoting fatty acid β-oxidation, potentially through the activation of the AMPK pathway and its downstream factors like HADHA, PGC1α, PPARα, PPARγ, and CPT1A. researchgate.netnih.gov Further refined investigations are necessary to fully elucidate the mechanisms by which lactucopicrin influences lipid metabolism. This includes exploring its effects on different aspects of lipid homeostasis, such as fatty acid synthesis, triglyceride formation, and cholesterol metabolism, in various cell types and in vivo models. researchgate.netnih.gov Understanding these mechanisms could highlight lactucopicrin's potential in addressing metabolic disorders.

Advanced Research into Systemic Biological Interactions

Beyond its effects on specific systems, advanced research is needed to understand the systemic biological interactions of lactucopicrin. This includes investigating its bioavailability, distribution, metabolism, and excretion (ADME) in more detail, particularly in humans. researchgate.net Furthermore, studies should explore its potential interactions with other biological pathways and systems, such as the endocrine or immune systems, to gain a holistic view of its effects on the organism. uminho.ptnih.gov Research into how gut microbiota metabolism influences the systemic availability and activity of lactucopicrin and its metabolites is also crucial. nih.govresearchgate.netdntb.gov.ua

Development of Novel Research Tools and Analytical Standards for Lactucopicrin

To facilitate further research into lactucopicrin, the development of novel research tools and improved analytical standards is essential. This includes the synthesis or isolation of highly pure lactucopicrin and its metabolites to serve as reliable standards for quantitative analysis. researchgate.netmdpi.comfrontiersin.org The development of more sensitive and specific analytical methods, such as advanced chromatography and mass spectrometry techniques, will enable accurate quantification of lactucopicrin and its metabolites in various biological matrices. frontiersin.orgmdpi.com Additionally, the creation of genetically modified organisms or cell lines that can serve as specific models for studying lactucopicrin's effects on particular pathways or targets would be valuable research tools. tandfonline.com

Investigation of Apoptosis Pathways in Diverse Cancer Models with Comprehensive Biomarker Analysis

Lactucopicrin, a sesquiterpene lactone found in plants like Lactuca virosa and Cichorium intybus, has demonstrated promising anticancer activity, notably through the induction of apoptosis in various cancer cell lines. Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer researchgate.netfrontiersin.org. Future research directions for Lactucopicrin should focus on a comprehensive investigation of the specific apoptosis pathways activated in diverse cancer models and a detailed analysis of associated biomarkers.

Current research indicates that Lactucopicrin can induce apoptosis in cancer cells, including human skin cancer SKMEL-5 cells and osteosarcoma Saos-2 cells nih.govjbuon.comresearchgate.net. Studies have shown that its pro-apoptotic effects can involve the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 nih.govjbuon.comresearchgate.net. This modulation of the Bax/Bcl-2 ratio is a key event in the intrinsic, or mitochondrial, apoptosis pathway frontiersin.orgfrontiersin.orgsgo-iasgo.com. The intrinsic pathway is initiated by intracellular signals, such as oxidative stress or DNA damage, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which subsequently activates caspases, including caspase-3 and caspase-9 frontiersin.orgfrontiersin.org.

Beyond the intrinsic pathway, future studies should explore the involvement of the extrinsic (death receptor-mediated) apoptosis pathway, which is triggered by the binding of death ligands (e.g., FasL, TRAIL, TNF) to their cognate death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of initiator caspases like caspase-8 frontiersin.orgfrontiersin.org. While some sesquiterpene lactones have been shown to act on both intrinsic and extrinsic pathways, the specific involvement of the extrinsic pathway in Lactucopicrin-induced apoptosis in various cancer types warrants further investigation nih.gov.

Comprehensive biomarker analysis is crucial to fully understand the mechanisms of Lactucopicrin's action and identify potential predictors of response. This analysis should extend beyond key apoptotic proteins like Bax, Bcl-2, and caspases to include a broader panel of biomarkers involved in different cell death pathways and related cellular processes. For instance, investigating the role of p53, a tumor suppressor protein that can induce cell cycle arrest or apoptosis, is important, as some studies suggest Lactucopicrin may influence p53 expression mdpi.comnih.govresearchgate.net. Additionally, analyzing biomarkers related to oxidative stress, cell cycle regulation, and survival pathways (e.g., PI3K/AKT, MAPK, NF-κB) would provide a more complete picture of Lactucopicrin's multifaceted effects on cancer cells nih.govjbuon.commdpi.comnih.govresearchgate.netnih.govsemanticscholar.org.

Future research should utilize diverse cancer models, including a range of cancer cell lines representing different tissue origins and molecular subtypes, as well as in vivo models, to assess the generalizability of Lactucopicrin's pro-apoptotic effects and identify potential differences in sensitivity and mechanism across cancer types. Examining biomarkers in these diverse models will help determine if specific molecular profiles correlate with enhanced apoptotic response to Lactucopicrin.

Detailed research findings from future studies could involve quantitative analysis of protein expression levels of key apoptotic regulators (e.g., using Western blotting or mass spectrometry), assessment of caspase activity, evaluation of mitochondrial membrane potential, and analysis of DNA fragmentation. Furthermore, advanced techniques such as transcriptomics and proteomics could be employed to identify novel genes and proteins involved in Lactucopicrin-induced apoptosis and to uncover potential biomarkers of response or resistance.

An example of data that could be generated in future studies is presented in the hypothetical table below, illustrating the potential changes in key apoptosis-related biomarkers in different cancer cell lines upon Lactucopicrin treatment:

Cancer Cell LineTreatment (Lactucopicrin Concentration)Bax Expression Level (Relative to Control)Bcl-2 Expression Level (Relative to Control)Bax/Bcl-2 Ratio (Relative to Control)Cleaved Caspase-3 Level (Relative to Control)PARP Cleavage (Relative to Control)
SKMEL-5 (Skin Cancer)7.5 µM↑↑↓↓↑↑↑↑↑↑↑
Saos-2 (Osteosarcoma)50 µM↑↑↑↑
U87Mg (Glioblastoma)7.5 µMNDNDND↓ Procaspase 6, ↑ Cleaved PARP
HepG2 (Hepatocellular Carcinoma)X µM↑↑
MDA-MB-231 (Breast Cancer)Y µM↑↑↓↓↑↑↑↑↑↑↑

Note: ↑ indicates increase, ↓ indicates decrease, ND indicates not determined in cited studies. This table presents hypothetical or representative data based on observed trends for Lactucopicrin and other sesquiterpene lactones, illustrating the type of data that would be valuable in future comprehensive biomarker analyses. nih.govjbuon.comresearchgate.netnih.govnih.gov

Such comprehensive investigations into the specific apoptosis pathways and associated biomarkers in diverse cancer models will be instrumental in elucidating the full therapeutic potential of Lactucopicrin and guiding its future development as an anticancer agent.

Q & A

Q. What are the standard analytical techniques for characterizing Lactupicrin's molecular interactions in biochemical studies?

Methodological Answer: Lactupicrin’s interactions with proteins like ACE2 are typically analyzed using molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and poses. Hydrogen bond (H-bond) and hydrophobic interaction analyses (via tools like LigPlot+) are critical for identifying key residues involved in binding . For experimental validation, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics and thermodynamics. Always cross-validate computational predictions with experimental assays to reduce false positives .

Q. How is molecular docking applied to study Lactupicrin's binding mechanisms, and what parameters are essential for reliable results?

Methodological Answer: Molecular docking requires defining a grid box around the target protein’s active site (e.g., ACE2’s binding pocket) and setting exhaustiveness parameters for pose sampling. For Lactupicrin, studies have used grid dimensions centered on residues like His345 and Asp269, with docking scores ≤−10.2 kcal/mol indicating strong binding . Key parameters include van der Waals forces, electrostatic potentials, and solvation effects. Post-docking molecular dynamics (MD) simulations (e.g., 100 ns runs) assess binding stability via root-mean-square deviation (RMSD) calculations .

Q. What challenges exist in isolating Lactupicrin from natural sources, and how can researchers address them?

Methodological Answer: Lactupicrin’s isolation requires chromatographic techniques (e.g., HPLC) guided by spectroscopic data (NMR, MS). Challenges include low natural abundance and structural similarity to co-occurring flavonoids. Fractionation protocols should prioritize polarity-based separation and confirm purity via high-resolution mass spectrometry (HRMS) and 2D-NMR. Reference standards and spiked samples are recommended for calibration .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental results for Lactupicrin’s binding affinity?

Methodological Answer: Discrepancies often arise from force field limitations or solvation effects in docking. To address this:

  • Perform MD simulations to account for protein flexibility and solvent dynamics.
  • Compare binding free energies using methods like MM/GBSA or MM/PBSA.
  • Validate with experimental techniques (SPR, ITC) under physiologically relevant conditions. For example, Lactupicrin’s predicted H-bond with Arg518 (2.88 Å) in docking was corroborated by MD showing stable interactions over 50 ns .

Q. What experimental design considerations are critical when integrating Lactupicrin’s computational and wet-lab data?

Methodological Answer:

  • Hypothesis-driven design : Start with a clear hypothesis (e.g., “Lactupicrin inhibits ACE2 via H-bond networks”).
  • Controls : Include known ACE2 inhibitors (e.g., Rhinacanthin D) as positive controls.
  • Replication : Run triplicate docking and MD simulations to assess reproducibility.
  • Blinding : Use blinded data analysis to reduce bias in interpreting interaction metrics. Document all parameters (grid box size, force fields) for cross-study comparisons .

Q. Which statistical methods are appropriate for validating Lactupicrin’s selective binding to target proteins?

Methodological Answer: Use Welch’s t-test or ANOVA to compare binding affinities across multiple targets (e.g., ACE2 vs. unrelated proteins). For selectivity ratios, calculate IC₅₀ values and apply receiver operating characteristic (ROC) curves. In one study, Lactupicrin showed selectivity for ACE2 (binding score −10.2) over non-targets (scores ≥−7.0), confirmed by ROC AUC ≥0.85 .

Q. How can researchers ensure reproducibility in Lactupicrin studies, given variability in docking protocols?

Methodological Answer:

  • Adopt community standards (e.g., Protein Data Bank ligand preparation guidelines).
  • Publish raw trajectory files from MD simulations and docking output logs.
  • Use open-source tools (GROMACS, PyMOL) for transparency.
  • Report all software versions and parameter settings (e.g., AMBER force fields, solvation models) .

Q. What strategies are recommended for assessing Lactupicrin’s multi-target effects in complex biological systems?

Methodological Answer: Combine cheminformatics (pharmacophore modeling) with multi-omics approaches:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC-based quantification of target protein expression.
  • Network pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to map off-target effects. For example, Lactupicrin’s interaction with ACE2 and secondary targets like His374 was validated via network analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.